Product packaging for Icosa-5,8,12,14-tetraenoic acid(Cat. No.:)

Icosa-5,8,12,14-tetraenoic acid

Cat. No.: B1245303
M. Wt: 304.5 g/mol
InChI Key: MTNWQVQXYXBHKL-ZYIZXDEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within the Polyunsaturated Fatty Acid (PUFA) Landscape

Icosa-5,8,12,14-tetraenoic acid is a polyunsaturated fatty acid, a class of lipids characterized by the presence of multiple double bonds within their hydrocarbon chain. PUFAs are fundamental components of cellular membranes and serve as precursors to a vast array of signaling molecules.

This fatty acid is classified as a C20 icosatetraenoic acid, indicating a 20-carbon backbone with four double bonds. nih.gov It shares this classification with other isomers, the most well-known being arachidonic acid (all-cis-5,8,11,14-eicosatetraenoic acid), a crucial omega-6 fatty acid. chemspider.com The general term "eicosatetraenoic acid" can refer to any of these isomers, though in biological and nutritional contexts, it is often used synonymously with arachidonic acid. chemspider.com

Table 1: Classification of this compound

AttributeDescription
Chemical Formula C20H32O2
Classification Polyunsaturated Fatty Acid (PUFA)
Carbon Chain Length 20 Carbons
Number of Double Bonds 4
Isomeric Group Icosatetraenoic Acid

The defining feature of this compound is the specific arrangement of its four double bonds at the 5th, 8th, 12th, and 14th carbon positions. This positional isomerism distinguishes it from other icosatetraenoic acids, such as arachidonic acid (with double bonds at 5, 8, 11, and 14) and others like the 5,8,10,14-isomer. nih.govnih.govnih.gov This unique structure dictates its three-dimensional shape and, consequently, its interaction with enzymes and receptors, leading to potentially different metabolic fates and biological activities compared to its isomers.

Overview of its Presence and Significance in Biological Systems Research

While research on this compound is not as extensive as that for arachidonic acid, its presence and activities are beginning to be elucidated. Like other PUFAs, it can be a constituent of cellular lipids and may be released to act as a signaling molecule.

Research has indicated that different isomers of eicosatetraenoic acid can have varying effects. For instance, studies on a related tetraynoic acid analog, eicosa-5,8,11,14-tetraynoic acid, have shown that it can inhibit the conversion of linoleic acid to arachidonic acid. nih.gov This suggests that the specific arrangement of double or triple bonds is critical to the biological function of these molecules. The selective oxidation of different double bonds in PUFAs is a key step in the biosynthesis of a wide range of biologically active compounds, including prostaglandins (B1171923) and leukotrienes. scilit.com

While specific metabolic pathways for this compound are not as well-defined as those for arachidonic acid, it is plausible that it can be metabolized by cyclooxygenases (COX) and lipoxygenases (LOX), the key enzymes in eicosanoid synthesis. The competition between different fatty acid isomers for these enzymes can significantly influence the profile of lipid mediators produced. nih.gov Further investigation is needed to fully understand the specific products of this compound metabolism and their biological implications. The study of such less common isomers is crucial for a comprehensive understanding of lipid signaling and its role in health and disease.

Table 2: Investigated Biological Contexts of Icosatetraenoic Acid Isomers

Isomer/AnalogInvestigated Role/Activity
Eicosa-5,8,11,14-tetraynoic acidInhibition of arachidonic acid synthesis from linoleic acid. nih.gov
Arachidonic Acid (5,8,11,14-isomer)Precursor to a wide array of inflammatory and anti-inflammatory eicosanoids. scilit.com
Other PUFAsCompetition with arachidonic acid for binding to cyclooxygenases. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32O2 B1245303 Icosa-5,8,12,14-tetraenoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

(5E,8E,12E,14E)-icosa-5,8,12,14-tetraenoic acid

InChI

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-9,12-13,15-16H,2-5,10-11,14,17-19H2,1H3,(H,21,22)/b7-6+,9-8+,13-12+,16-15+

InChI Key

MTNWQVQXYXBHKL-ZYIZXDEASA-N

Isomeric SMILES

CCCCC/C=C/C=C/CC/C=C/C/C=C/CCCC(=O)O

Canonical SMILES

CCCCCC=CC=CCCC=CCC=CCCCC(=O)O

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Icosa 5,8,12,14 Tetraenoic Acid

The journey of icosa-5,8,12,14-tetraenoic acid begins with the metabolism of shorter-chain fatty acid precursors, primarily linoleic acid, an essential fatty acid obtained from the diet. The conversion process involves a series of elongation and desaturation reactions catalyzed by specific enzyme systems.

Theoretical Derivation from Shorter Chain Fatty Acids

The primary precursor for the endogenous synthesis of this compound is the 18-carbon omega-6 fatty acid, linoleic acid (18:2n-6). nih.govresearchgate.net The synthesis pathway involves the addition of a two-carbon unit and the introduction of two additional double bonds. This conversion is a multi-step process occurring primarily in the endoplasmic reticulum. youtube.com The generally accepted pathway proceeds as follows:

Desaturation: Linoleic acid is first desaturated at the sixth carbon from the carboxyl end by the enzyme Δ6-desaturase, forming γ-linolenic acid (GLA; 18:3n-6). nih.govmdpi.com

Elongation: GLA is then elongated by a two-carbon unit, catalyzed by an elongase enzyme, to produce dihomo-γ-linolenic acid (DGLA; 20:3n-6). mdpi.comnih.gov

Desaturation: Finally, DGLA is desaturated by the enzyme Δ5-desaturase to yield this compound (arachidonic acid; 20:4n-6). nih.gov

This pathway highlights the critical role of dietary linoleic acid as the foundational block for the body's pool of arachidonic acid.

Enzymatic Systems Involved in Desaturation and Elongation Pathways

The conversion of linoleic acid to this compound is dependent on the coordinated action of specific desaturase and elongase enzymes.

Fatty Acid Desaturases (FADS): The key desaturation steps are catalyzed by members of the fatty acid desaturase (FADS) gene family.

FADS2 (Δ6-desaturase): This enzyme is considered the rate-limiting step in the biosynthesis of arachidonic acid and other long-chain polyunsaturated fatty acids. nih.gov It introduces the first new double bond into linoleic acid. nih.gov

FADS1 (Δ5-desaturase): This enzyme catalyzes the final desaturation step, converting DGLA to arachidonic acid. nih.gov

Elongation of Very Long-Chain Fatty Acids Proteins (ELOVL): The elongation of the carbon chain is carried out by enzymes from the ELOVL family.

ELOVL5: Research has identified ELOVL5 as a key elongase responsible for the elongation of 18- and 20-carbon polyunsaturated fatty acids in the arachidonic acid synthesis pathway. nih.govnih.gov

The activity of these enzymes can be influenced by various factors, including genetic variations and dietary intake of fatty acids. nih.govwikipedia.org For instance, the acetylenic analogue of arachidonic acid, eicosa-5,8,11,14-tetraynoic acid (ETYA), has been shown to significantly impair the conversion of linoleate (B1235992) to arachidonate. nih.gov

Enzyme ClassSpecific EnzymeGeneFunction in this compound Biosynthesis
Desaturase Δ6-desaturaseFADS2Catalyzes the conversion of linoleic acid to γ-linolenic acid. nih.govnih.gov
Desaturase Δ5-desaturaseFADS1Catalyzes the conversion of dihomo-γ-linolenic acid to this compound. nih.gov
Elongase ElongaseELOVL5Catalyzes the elongation of γ-linolenic acid to dihomo-γ-linolenic acid. nih.govnih.gov

Enzymatic Oxygenation and Transformation Research

Once synthesized and incorporated into cell membranes, this compound can be released by phospholipase A2 enzymes in response to various stimuli. youtube.com The free arachidonic acid then becomes a substrate for several enzymatic pathways, including the cyclooxygenase (COX), cytochrome P450 (CYP450), and lipoxygenase (LOX) pathways, leading to the production of a wide range of eicosanoids. nih.govresearchgate.net This section will focus on the lipoxygenase-mediated pathways.

Lipoxygenase-Mediated Pathways and Metabolites

Lipoxygenases are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like this compound. In humans, the main lipoxygenases are 5-lipoxygenase (5-LOX), 12-lipoxygenase (12-LOX), and 15-lipoxygenase (15-LOX). nih.gov These enzymes introduce an oxygen molecule at different positions on the fatty acid chain, leading to the formation of hydroperoxyeicosatetraenoic acid (HpETE) derivatives. youtube.com

Formation of Hydroperoxyeicosatetraenoic Acid (HpETE) Derivatives

The initial products of the lipoxygenase pathway are unstable hydroperoxides. The specific HpETE formed depends on the lipoxygenase enzyme involved:

5-LOX: This enzyme primarily converts this compound into 5-hydroperoxy-6,8,11,14-eicosatetraenoic acid (5-HpETE). youtube.com

12-LOX: This enzyme generates 12-hydroperoxyeicosatetraenoic acid (12-HpETE).

15-LOX: This enzyme produces 15-hydroperoxyeicosatetraenoic acid (15-HpETE).

These HpETE molecules are pivotal intermediates that can be further metabolized to a variety of bioactive compounds.

Conversion to Hydroxyeicosatetraenoic Acid (HETE) Isomers

The unstable HpETE derivatives are rapidly converted to their more stable corresponding hydroxyeicosatetraenoic acid (HETE) isomers through the action of peroxidases, such as glutathione (B108866) peroxidases.

5-HETE: Formed from the reduction of 5-HpETE.

12-HETE: Formed from the reduction of 12-HpETE. Studies have shown that 12-HETE can be a significant metabolite in certain cancer cells. mdpi.com

15-HETE: Formed from the reduction of 15-HpETE.

These HETE molecules are themselves biologically active, participating in a range of cellular processes. Furthermore, 5-HETE can be a substrate for further enzymatic conversion. For instance, in neutrophils, a specific dehydrogenase can convert 5(S)-HETE to 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE), a potent chemoattractant. Interestingly, in murine macrophages, 5-oxo-ETE is synthesized directly from 5-HpETE, bypassing the 5-HETE intermediate. researchgate.net

Lipoxygenase EnzymeInitial Product (HpETE)Final Stable Product (HETE)
5-Lipoxygenase (5-LOX) 5-Hydroperoxyeicosatetraenoic Acid (5-HpETE)5-Hydroxyeicosatetraenoic Acid (5-HETE)
12-Lipoxygenase (12-LOX) 12-Hydroperoxyeicosatetraenoic Acid (12-HpETE)12-Hydroxyeicosatetraenoic Acid (12-HETE)
15-Lipoxygenase (15-LOX) 15-Hydroperoxyeicosatetraenoic Acid (15-HpETE)15-Hydroxyeicosatetraenoic Acid (15-HETE)

Cyclooxygenase-Mediated Pathways (Hypothetical for this Isomer)

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are central to the production of prostanoids, including prostaglandins (B1171923) and thromboxanes. nih.govyoutube.com These enzymes catalyze the conversion of arachidonic acid to the intermediate prostaglandin (B15479496) H2 (PGH2). themedicalbiochemistrypage.org The metabolism of this compound by COX enzymes is considered hypothetical because the specific arrangement of its double bonds may not be optimal for the catalytic activity of these enzymes.

For a fatty acid to be a good substrate for COX, it is thought that the hydrogen at the C13 position needs to be readily abstractable, which is facilitated by a specific spatial arrangement of double bonds (a 1,4-cis-cis pentadiene system). nih.gov Whether this compound possesses the required conformation for efficient COX metabolism is a subject for further investigation.

Should this isomer be a substrate for COX enzymes, it would theoretically be converted into an endoperoxide intermediate analogous to PGG2 and PGH2. This intermediate would then serve as a precursor for a novel series of prostanoids. Research on icosa-5,8,14-trienoic acid has shown it to be a weak inhibitor of cyclooxygenase, suggesting that this compound might also interact with the enzyme, although perhaps not as a primary substrate. nih.gov

Cytochrome P450 Monooxygenase (CYP) Pathways and Epoxyeicosatrienoic Acid (EET) Analogs

The cytochrome P450 (CYP) monooxygenases represent a third major pathway for the metabolism of polyunsaturated fatty acids. nih.govmdpi.com These enzymes can produce both hydroxyeicosatetraenoic acids (HETEs) and epoxyeicosatrienoic acids (EETs). nih.gov In the case of arachidonic acid, CYP enzymes, particularly from the CYP2C and CYP2J families, catalyze the epoxidation of the double bonds to form four regioisomeric EETs (5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET). researchgate.net

Given the presence of double bonds at positions 5, 8, 12, and 14, it is plausible that this compound is a substrate for CYP epoxygenases, which would lead to the formation of corresponding epoxide analogues: 5,6-epoxy-, 8,9-epoxy-, 12,13-epoxy-, and 14,15-epoxyeicosatrienoic acids. These novel EETs could possess unique biological properties, as the known EETs are involved in the regulation of vascular tone and renal function. nih.gov

Furthermore, CYP enzymes of the CYP4A and CYP4F families are known to catalyze the ω-hydroxylation of arachidonic acid to produce 20-HETE, a potent vasoconstrictor. nih.gov It is therefore likely that this compound could also be metabolized to a 20-hydroxy derivative.

Table 1: Potential Metabolites of this compound via Major Enzymatic Pathways

Enzymatic PathwayPrecursorPotential Metabolites
Lipoxygenase (LOX)This compoundHydroxylated derivatives (e.g., 12-HETE analogue), Leukotriene analogues
Cyclooxygenase (COX)This compoundProstanoid analogues (e.g., PGH2 analogue)
Cytochrome P450 (CYP)This compoundEpoxyeicosatrienoic acid analogues (5,6-EET, 8,9-EET, 12,13-EET, 14,15-EET), Hydroxylated derivatives (e.g., 20-HETE analogue)

Lipidomic Profiling of this compound and its Metabolites

Lipidomics, the large-scale study of lipids, utilizes advanced analytical techniques, primarily mass spectrometry, to identify and quantify the vast array of lipid species within a biological system. creative-proteomics.com Applying these techniques to the study of this compound is essential for understanding its metabolic fate and the biological roles of its derivatives.

Identification of Novel Metabolites Specific to the 5,8,12,14-Configuration

The unique double bond structure of this compound is expected to yield a distinct set of metabolites. The identification of these novel eicosanoids is a key objective of lipidomic analysis. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for separating and identifying individual lipid molecules, even those present at low concentrations. creative-proteomics.com

The discovery of novel eicosanoids from arachidonic acid metabolism in various cell types suggests that other isomers, such as this compound, will also give rise to previously uncharacterized bioactive lipids. nih.gov The characterization of these metabolites will provide insights into the enzymatic pathways that are active on this specific substrate and may reveal new signaling molecules with unique physiological functions.

Cellular and Molecular Biological Roles of Icosa 5,8,12,14 Tetraenoic Acid and Its Derivatives

Role as a Signaling Molecule in Cellular Processes

Modulation of Intracellular Signaling Cascades

There is currently no available scientific literature detailing the role of Icosa-5,8,12,14-tetraenoic acid in the modulation of intracellular signaling cascades.

Potential Interaction with Specific Receptor Systems

There is no research available that identifies or suggests potential interactions between this compound and any specific receptor systems.

Influence on Biological Systems and Pathways (Non-Clinical Focus)

Investigation into Inflammatory Responses at the Cellular Level

No studies have been published that investigate the effects of this compound on inflammatory responses at the cellular level. While eicosanoids derived from arachidonic acid are key players in inflammation, the activity of this specific isomer remains uncharacterized. ontosight.ai

Role in Immune Cell Modulation

The role of this compound in the modulation of immune cells has not been a subject of scientific investigation according to available records.

Implications in Neurobiological Signaling (e.g., in Aplysia models)

Scientific literature, including studies on the sea slug Aplysia, has explored the roles of arachidonic acid metabolites in neurobiological signaling. nih.govpnas.org Specifically, these studies focus on the products of the 12-lipoxygenase pathway, such as 12-hydroperoxy-5,8,10,14-icosatetraenoic acid (12-HPETE) and its derivatives. nih.govpnas.org However, there is no mention or investigation of This compound in this context.

Comparative Functional Analysis with Related Icosatetraenoic Acid Isomers

The biological functions of polyunsaturated fatty acids are profoundly dictated by their specific molecular structure. Within the family of icosatetraenoic acids, which are 20-carbon fatty acids containing four double bonds, positional isomerism plays a critical role in determining their metabolic fate and cellular effects. The arrangement of these double bonds distinguishes otherwise identical molecules, leading to vastly different physiological roles. This section provides a comparative functional analysis of this compound and its well-known isomer, arachidonic acid, highlighting how subtle changes in chemical structure lead to significant differences in biological activity.

Distinguishing Biological Activities from Arachidonic Acid (Icosa-5,8,11,14-tetraenoic Acid)

This compound and arachidonic acid (AA) are structural isomers, both possessing a 20-carbon backbone and four double bonds. wikipedia.orgnih.gov However, the positioning of these double bonds results in fundamentally different biological activities. Arachidonic acid, with its double bonds at the 5, 8, 11, and 14 positions, is a methylene-interrupted polyunsaturated fatty acid (PUFA), a structural feature that makes it a primary substrate for several key enzyme systems involved in cellular signaling. wikipedia.orgnih.gov

Arachidonic acid is a central precursor to a vast array of potent, pro-inflammatory lipid mediators known as eicosanoids. wikipedia.org Upon its release from membrane phospholipids (B1166683) by phospholipase A₂ (PLA₂), AA is rapidly metabolized by cyclooxygenase (COX) enzymes to form prostaglandins (B1171923) and thromboxanes, and by lipoxygenase (LOX) enzymes to form leukotrienes and hydroxyeicosatetraenoic acids (HETEs). wikipedia.orgnih.govwikipedia.org These molecules are critical mediators of inflammation, immune responses, and hemostasis.

In stark contrast, this compound belongs to a class of compounds known as non-methylene-interrupted fatty acids (NMIFAs). nih.govresearchgate.net This structural arrangement, particularly the gap between the double bonds at C8 and C12, renders it a poor substrate for the COX and LOX enzymes that readily metabolize arachidonic acid. Instead of promoting the synthesis of pro-inflammatory mediators, some NMIFAs have been shown to reduce it. nih.gov Studies on related NMIFAs demonstrate that their incorporation into cellular phospholipids can lead to a decrease in the production of pro-inflammatory molecules such as prostaglandin (B15479496) E2 and various interleukins. nih.gov This suggests that this compound may function as an antagonist or competitive inhibitor of arachidonic acid metabolism, thereby potentially exerting anti-inflammatory effects.

Furthermore, NMIFAs are found in the lipids of various marine invertebrates and are suggested to play a role in membrane structure and function, possibly conferring a higher resistance to oxidative processes compared to their methylene-interrupted counterparts. nih.govresearchgate.net

FeatureThis compoundArachidonic Acid
IUPAC NameThis compound(5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraenoic acid bldpharm.com
Double Bond Positions5, 8, 12, 145, 8, 11, 14 wikipedia.org
Structural ClassificationNon-Methylene-Interrupted Fatty Acid (NMIFA) nih.govresearchgate.netMethylene-Interrupted Polyunsaturated Fatty Acid (PUFA) nih.gov
Metabolism by COX/LOXPoor substrate; may act as a competitive inhibitor nih.govPrimary substrate for eicosanoid synthesis nih.gov
Primary Biological RolePotential anti-inflammatory and membrane-stabilizing agent researchgate.netnih.govPrecursor to pro-inflammatory prostaglandins and leukotrienes wikipedia.org

Impact of Double Bond Positional Isomerism on Bioactivity

The position of double bonds in a fatty acid chain is a critical determinant of its three-dimensional structure and its ability to interact with enzymes and cellular receptors. nih.govwustl.edu The profound functional differences between this compound and arachidonic acid are a direct consequence of their double bond positional isomerism.

The key structural motif governing the bioactivity of many PUFAs is the presence of methylene-interrupted double bonds (a -C=C-CH₂-C=C- pattern). nih.gov The enzymes cyclooxygenase (COX) and lipoxygenase (LOX) have evolved to specifically recognize this structure. The active sites of these enzymes are tailored to abstract a hydrogen atom from the central methylene (B1212753) group, which is particularly susceptible to removal, initiating the cascade of reactions that produces eicosanoids. wikipedia.org

This compound lacks the consistent methylene-interrupted pattern found in arachidonic acid. The separation of the double bonds by more than a single methylene group alters the fatty acid's conformation and the electronic properties of the carbon chain. Consequently, it does not fit properly into the active site of COX or LOX enzymes and is not readily metabolized into corresponding signaling molecules. This altered structure is the basis for its different biological profile. Instead of being processed, NMIFAs can compete with arachidonic acid for binding to these enzymes, thereby inhibiting the production of pro-inflammatory eicosanoids. nih.govfunctionalps.com

Moreover, this isomerism affects how the fatty acid is incorporated into and influences the properties of cell membranes. The unique shape of NMIFAs can alter membrane fluidity and packing. It has been suggested that the non-methylene-interrupted structure provides greater resistance to lipid peroxidation, a form of oxidative damage, which may contribute to cellular stability under stress. researchgate.netresearchgate.net Therefore, the seemingly minor shift in the location of a double bond transforms a potent pro-inflammatory precursor into a molecule with potentially protective and anti-inflammatory characteristics.

Biological AspectMethylene-Interrupted Isomer (Arachidonic Acid)Non-Methylene-Interrupted Isomer (this compound)
Enzyme Substrate SpecificityHigh specificity as a substrate for COX and LOX enzymes nih.govwikipedia.orgPoor substrate; not readily recognized by COX and LOX enzymes nih.gov
Eicosanoid ProductionServes as the primary precursor for a wide range of pro-inflammatory eicosanoids wikipedia.orgDoes not lead to significant eicosanoid production; may inhibit their synthesis from arachidonic acid nih.gov
Role in InflammationFundamentally pro-inflammatory through its metabolites ontosight.aiPotentially anti-inflammatory by competing with arachidonic acid nih.gov
Membrane PropertiesContributes to membrane fluidity; susceptible to lipid peroxidation nih.govAlters membrane structure; may offer increased resistance to oxidative stress researchgate.net

Advanced Methodologies for Icosa 5,8,12,14 Tetraenoic Acid Research

Chromatographic Separation and Detection Techniques

Chromatography is the cornerstone for isolating icosa-5,8,12,14-tetraenoic acid and its derivatives from complex biological matrices. The choice of technique depends on the analytical goal, whether it is precise quantification, structural elucidation, or comprehensive metabolite profiling.

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the quantitative analysis of eicosanoids, including this compound. youtube.com Reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, often consisting of acetonitrile (B52724), water, and an acid like acetic acid. nih.govlipidmaps.org This setup allows for the separation of various eicosanoids based on their polarity. For instance, in mobile phases with acetonitrile as the main organic component, oxo-eicosanoids have longer retention times than their corresponding hydroxy-eicosanoids. nih.gov

The detection of these compounds after separation is frequently accomplished using UV-Vis detectors, as the conjugated double bond systems in many eicosanoids absorb UV light. dss.go.th However, for greater sensitivity and specificity, HPLC systems are often coupled with mass spectrometry. springernature.com

Chiral-phase HPLC is crucial for separating the enantiomers of this compound metabolites, which often exhibit different biological activities. nih.govnih.gov This technique can resolve stereoisomers without the need for prior derivatization, allowing for the direct analysis of their stereospecific biosynthesis. nih.govelsevierpure.com For example, a Chiralcel OJ column has been successfully used to resolve regioisomeric epoxyeicosatrienoic acids. nih.govelsevierpure.com

Interactive Table: HPLC Conditions for Eicosanoid Analysis
Analytical GoalColumn TypeMobile Phase ExampleDetectionReference
Separation of Oxo/Hydroxy-eicosanoidsNormal-PhaseHexane/Isopropanol/Acetic AcidUV nih.gov
Separation of Oxo/Hydroxy-eicosanoidsReversed-PhaseAcetonitrile/Water/MethanolUV nih.gov
Chiral Resolution of Epoxyeicosatrienoic acidsChiral-Phase (Chiralcel OJ)Not specifiedNot specified nih.govelsevierpure.com
General Eicosanoid ProfilingReversed-Phase (C18)Acetonitrile/Water/Acetic AcidMS/MS lipidmaps.org
Chiral Stereochemical AnalysisChiral-PhaseNot specifiedMS nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the structural characterization of volatile and thermally stable compounds. nih.gov However, fatty acids like this compound are not sufficiently volatile for direct GC analysis due to their polar carboxyl group. nih.gov Therefore, a derivatization step is mandatory to convert them into more volatile and less polar derivatives. nih.gov

Common derivatization methods include:

Methylation: Converting the carboxylic acid to a fatty acid methyl ester (FAME) is a widely used approach. nist.govsemanticscholar.org

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to create trimethylsilyl (B98337) (TMS) derivatives. mdpi.com

Pentafluorobenzyl (PFB) Esterification: Using reagents like pentafluorobenzyl bromide (PFB-Br) creates PFB esters, which are particularly suitable for sensitive detection by negative chemical ionization mass spectrometry. nih.govjfda-online.com

Once derivatized, the compounds are separated on a capillary GC column and subsequently ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that is used for structural identification by comparing it to spectral libraries like those from NIST. nih.govnist.govresearchgate.net While GC-MS offers high specificity, it can be less suitable for labile compounds and requires more extensive sample preparation compared to LC-MS. nih.gov

Interactive Table: Common Derivatization Reagents for GC-MS Analysis of Fatty Acids
ReagentDerivative FormedKey AdvantageReference
Methanolic HCl / BF₃Fatty Acid Methyl Ester (FAME)Widely used, good for general profiling nist.govjfda-online.com
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)Trimethylsilyl (TMS) EsterEffective for silylating hydroxyl and carboxyl groups mdpi.com
Pentafluorobenzyl Bromide (PFB-Br)Pentafluorobenzyl (PFB) EsterEnhances sensitivity for Negative Chemical Ionization (NCI-MS) nih.govjfda-online.com
Trimethylsulfonium Hydroxide (TMSH)Fatty Acid Methyl Ester (FAME)Rapid, one-step reaction jfda-online.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the predominant technique for the analysis of eicosanoids, including metabolites of this compound. springernature.comnih.gov This method combines the powerful separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. dntb.gov.ua It is particularly advantageous as it often does not require derivatization, unlike GC-MS. nih.gov

For quantitative analysis, LC-MS/MS is typically operated in the Multiple Reaction Monitoring (MRM) mode. dntb.gov.uanih.gov This targeted approach provides exceptional sensitivity and specificity by monitoring a specific precursor-to-product ion transition for each analyte. dntb.gov.ua To ensure accuracy, stable isotope-labeled internal standards (e.g., deuterated versions of the analytes) are added to the sample before processing. nih.govresearchgate.net

Sample preparation for LC-MS/MS analysis of biological fluids like plasma or serum often involves Solid-Phase Extraction (SPE) to remove impurities and concentrate the analytes. lipidmaps.orgnih.gov Ultra-Performance Liquid Chromatography (UPLC), a high-pressure version of HPLC, is frequently used to achieve faster separations and enhanced resolution. nih.govnih.gov Methods have been developed that can separate and quantify over 150 different eicosanoids in a single, short analytical run. lipidmaps.orgnih.gov

Interactive Table: LC-MS/MS Methodologies for Eicosanoid Analysis
TechniqueSample PreparationIonization ModeMS ModeKey FeatureReference
UPLC-MS/MSSolid-Phase Extraction (SPE)Negative ESIMRMHigh-throughput analysis of >180 eicosanoids lipidmaps.orgnih.gov
LC-MS/MSLiquid-Liquid Extraction (LLE) or SPENegative ESIMRMSimultaneous quantification of multiple eicosanoid classes nih.gov
Chiral LC-MSSPENegative ESINot specifiedDistinguishes between enzymatic and non-enzymatic products upenn.eduresearchgate.net
LC-MSNot specifiedNot specifiedSIMIdentification by retention time and precursor ion [M-H]⁻ researchgate.net

Spectroscopic and Stereochemical Elucidation Methods

While mass spectrometry provides crucial information on molecular weight and fragmentation, other spectroscopic techniques are essential for the complete structural and stereochemical characterization of this compound and its isomers.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including fatty acids and their derivatives. aocs.org Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom in the molecule. mdpi.commagritek.com

For eicosanoids, NMR is used to:

Confirm the carbon backbone and identify functional groups. aocs.org

Determine the position and geometry (cis/trans) of double bonds. magritek.com

Elucidate the structure of complex metabolites, such as epoxides. nih.gov

Advanced 2D NMR techniques, like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish connectivity between atoms. nih.gov For example, HSQC correlates protons with their directly attached carbons, which is useful for identifying the signals of CH, CH₂, and CH₃ groups. magritek.com This level of detail is critical for distinguishing between closely related isomers and for the complete structural assignment of novel metabolites. nih.gov

Interactive Table: NMR Techniques for Fatty Acid Characterization
NMR TechniqueInformation ProvidedApplication ExampleReference
¹H NMRChemical shifts and couplings of protonsQuantifying saturated vs. unsaturated chains, identifying olefinic protons magritek.com
¹³C NMRChemical shifts of carbon atomsIdentifying positions of double bonds, carbonyls, and hydroxyl groups aocs.orgmdpi.com
COSYCorrelation between coupled protonsEstablishing proton-proton connectivity along the fatty acid chain nih.gov
HSQCCorrelation between protons and directly bonded carbonsDifferentiating CH, CH₂, and CH₃ groups magritek.comnih.gov
HMBCCorrelation between protons and carbons over 2-3 bondsAssembling the complete carbon skeleton and assigning functional groups nih.gov

Many metabolites of this compound are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This provides information about the absolute configuration (stereochemistry) of the molecule.

CD is often used in conjunction with HPLC (HPLC-CD). asianpubs.org As the chiral compounds are separated by a chiral HPLC column, they pass through a CD detector. The resulting CD signal can indicate the enantiomeric nature of the analyte. For instance, studies on related chiral compounds have shown that enantiomers can exhibit opposite CD signals, allowing for their differentiation and stereochemical analysis. asianpubs.org This method is particularly valuable for determining the stereospecificity of enzymatic reactions that produce chiral metabolites from fatty acid precursors.

Isotope-Labeling Techniques for Metabolic Studies

The core principle involves supplying a biological system—be it cultured cells, tissues, or a whole organism—with a substrate labeled with a stable isotope. youtube.com As the organism metabolizes the substrate, the isotope becomes integrated into various products. youtube.com Analytical techniques, primarily mass spectrometry, are then used to detect and quantify the labeled molecules. nih.gov This allows for the precise determination of which pathways are active and the rate at which they are operating. youtube.comfrontiersin.org For complex lipids like this compound, this can reveal detailed information about de novo synthesis, elongation, desaturation, and conversion into signaling molecules like eicosanoids. mdpi.comnih.gov

Deuterium (B1214612) Labeling for Tracing Biosynthetic Pathways

Deuterium (²H), a stable isotope of hydrogen, is a common tracer used to study the biosynthesis of fatty acids, including polyunsaturated fatty acids (PUFAs) like this compound. mdpi.comnih.gov A frequent method involves introducing deuterium in the form of deuterated water (D₂O) into the biological system. nih.gov The deuterium from D₂O is incorporated into fatty acids primarily through the reduction of NADP+ to NADPH, a key cofactor in fatty acid synthesis. nih.gov

The enzyme-catalyzed exchange between water and NADPH leads to the labeling of the NADPH pool. nih.gov During the synthesis of the fatty acid carbon chain by fatty acid synthase, this deuterium-labeled NADPH is used in reductive steps, thereby transferring the deuterium atoms onto the growing acyl chain. nih.gov By measuring the amount of deuterium incorporated into this compound, researchers can quantify its de novo synthesis rate. nih.gov This technique is particularly useful for in vivo studies in humans and animals, as D₂O can be administered safely and the labeling pattern in lipids can be monitored over time by sampling body fluids or tissues. nih.gov

While deuterium labeling is a robust method, certain considerations are necessary. The choice between deuterium and carbon-13 labeling depends on the specific research question, as deuterium labels on fatty acids may be lost during desaturation processes, and potential kinetic isotope effects might influence reaction rates, although this is not always a significant factor in vivo. mdpi.comnih.gov

Table 1: Illustrative Principles of Deuterium Labeling in Fatty Acid Synthesis

This table illustrates the conceptual pathway for deuterium incorporation from D₂O into a fatty acid like this compound. The data is representative of the process.

Precursor/CofactorIsotopic LabelBiological ProcessLabeled ProductAnalytical Method
Heavy WaterD₂OCellular water pool--
NADPHNADPH-²HEnzyme-catalyzed H-D exchange-LC-MS
Acetyl-CoAUnlabeledFatty Acid Synthase ComplexGrowing Acyl Chain-²HGC-MS/LC-MS
This compoundLabeled with ²HElongation & DesaturationFinal Labeled Fatty AcidGC-MS/LC-MS

Carbon-13 Labeling for Metabolic Flux Analysis

Carbon-13 (¹³C) metabolic flux analysis (¹³C-MFA) is a cornerstone technique for quantitatively determining the rates (fluxes) of intracellular metabolic pathways. nih.govfrontiersin.org In the study of this compound, ¹³C-MFA can provide unparalleled insight into the central carbon metabolism that supplies the building blocks for its synthesis. researchgate.net This method involves culturing cells with a substrate specifically labeled with ¹³C, such as [U-¹³C]-glucose, where all carbon atoms are ¹³C. frontiersin.org

As the labeled glucose is metabolized through glycolysis and the citric acid cycle, the ¹³C atoms are distributed throughout a network of central metabolites, including acetyl-CoA, the primary precursor for fatty acid synthesis. nih.govmdpi.com The specific pattern of ¹³C incorporation into this compound and its fragments (analyzed via mass spectrometry) reveals the relative contributions of different biosynthetic routes. researchgate.net For example, it can distinguish the carbon contribution from glycolysis versus the pentose (B10789219) phosphate (B84403) pathway for NADPH production. mdpi.com

The process requires the system to reach an isotopic and metabolic steady state, where metabolite concentrations are stable. mdpi.com By measuring the mass isotopomer distributions of key metabolites (molecules that differ only in their isotopic composition), and using computational models, the fluxes through the metabolic network can be calculated. youtube.comfrontiersin.org This provides a detailed map of cellular metabolism, highlighting how resources are allocated towards the synthesis of complex lipids like this compound under various physiological or pathological conditions. nih.gov

Table 2: Example of ¹³C-Labeled Substrates for Metabolic Flux Analysis

This table provides examples of how different ¹³C-labeled precursors can be used to probe specific aspects of this compound metabolism. The findings are illustrative.

¹³C-Labeled SubstrateMetabolic Pathway ProbedExpected Labeled IntermediateInformation Gained from this compound Labeling
[U-¹³C]-GlucoseGlycolysis, TCA Cycle, de novo fatty acid synthesis[¹³C]-Acetyl-CoAOverall contribution of glucose to the fatty acid backbone.
[1,2-¹³C]-GlucoseGlycolysis vs. Pentose Phosphate Pathway[¹³C]-Acetyl-CoA, [¹³C]-NADPHRelative activity of pathways supplying precursors and reducing equivalents.
[U-¹³C]-GlutamineTCA Cycle Anaplerosis, Reductive Carboxylation[¹³C]-Acetyl-CoAContribution of glutamine to the fatty acid backbone, especially in cancer cells.
[U-¹³C]-Linoleic AcidFatty Acid Elongation and Desaturation-Direct measurement of the conversion rate of essential fatty acids.

Emerging Research Directions and Future Perspectives on Icosa 5,8,12,14 Tetraenoic Acid

Unraveling Novel Enzymatic Transformations and Catalytic Mechanisms

The biosynthesis of the specific isomer Icosa-5,8,12,14-tetraenoic acid remains an area of active investigation, with evidence pointing towards the involvement of lipoxygenase (LOX) and cytochrome P450 (CYP) enzyme families. While the well-known arachidonic acid (an isomer with double bonds at positions 5, 8, 11, and 14) is a primary substrate for these enzymes, leading to a plethora of bioactive eicosanoids, the precise enzymatic steps that result in the 5,8,12,14-configuration are not yet fully elucidated.

Research into eicosanoid metabolism has revealed that LOXs, a family of non-heme iron-containing enzymes, are categorized by their positional specificity of oxygenation on arachidonic acid, such as 5-LOX, 12-LOX, and 15-LOX. creative-proteomics.com These enzymes catalyze the introduction of a hydroperoxy group, which is then typically reduced to a hydroxyl group, forming various hydroxyeicosatetraenoic acids (HETEs). For instance, 12-LOX metabolizes arachidonic acid to 12-hydroperoxyeicosatetraenoic acid (12-HPETE), which is subsequently converted to 12-hydroxyeicosatetraenoic acid (12-HETE). oup.com It is plausible that novel or less-characterized LOX isoforms, or alternative activities of known LOXs on different polyunsaturated fatty acid precursors, could be responsible for generating the unique double bond structure of this compound.

Similarly, cytochrome P450 enzymes are known to metabolize arachidonic acid into HETEs and epoxyeicosatrienoic acids (EETs). nih.gov These enzymes, particularly from the CYP4A, CYP4B, and CYP4F subfamilies, can hydroxylate fatty acids at various positions. researchwithrowan.com The formation of specific isomers is often tissue- and cell-specific, suggesting a tightly regulated process. nih.gov The catalytic mechanisms of these enzymes involve the activation of molecular oxygen and its insertion into the fatty acid backbone, a process that could potentially be adapted to produce the 5,8,12,14-isomer from a suitable precursor.

Further research is required to identify the specific enzymes and the catalytic mechanisms that lead to the synthesis of this compound. This includes exploring the substrate specificity of known LOX and CYP enzymes with a variety of polyunsaturated fatty acids and investigating the existence of novel enzymatic pathways.

Elucidating Specific Receptors and Downstream Signaling Pathways

The biological effects of eicosanoids are mediated through their interaction with specific receptors, which are broadly classified into two major superfamilies: G-protein coupled receptors (GPCRs) and nuclear receptors. researchwithrowan.comnih.gov While specific receptors for this compound have yet to be definitively identified, the known interactions of other eicosatetraenoic acid isomers provide a framework for future investigations.

Most eicosanoid receptors identified to date are GPCRs, which are integral membrane proteins that trigger intracellular signaling cascades upon ligand binding. researchwithrowan.com For example, the 12(S)-HETE isomer is a ligand for GPR31, a GPCR that stimulates the mitogen-activated protein kinase (MAPK) pathway, leading to the activation of ERK1/2 and the transcription factor NF-κB. nih.gov This signaling is implicated in pro-inflammatory processes, cell mobility, and survival. nih.gov Given the structural similarity, it is conceivable that this compound or its metabolites could interact with known or orphan GPCRs, initiating distinct downstream signaling events. The activation of GPCRs typically leads to the modulation of second messengers like cyclic AMP (cAMP), inositol (B14025) triphosphate (IP3), and diacylglycerol (DAG), which in turn regulate a wide array of cellular functions including proliferation, differentiation, and inflammation.

In addition to cell surface GPCRs, some eicosanoids and other lipid metabolites can enter the cell and bind to nuclear receptors. nih.gov These ligand-activated transcription factors directly regulate gene expression by binding to specific DNA sequences. nih.gov Peroxisome proliferator-activated receptors (PPARs) are a key class of nuclear receptors that bind fatty acids and their derivatives, playing crucial roles in lipid metabolism and inflammation. It is plausible that this compound could act as a ligand for a member of the nuclear receptor superfamily, thereby directly influencing gene transcription and cellular programming.

Future research will need to focus on screening this compound against a panel of known and orphan GPCRs and nuclear receptors to identify its specific targets. Elucidating these interactions will be critical to understanding its physiological and pathological roles and will pave the way for understanding its downstream signaling pathways and ultimate cellular effects.

Developing Targeted Analytical Assays for Low-Abundance Metabolites

A significant challenge in studying this compound and other rare eicosanoids is their typically low abundance in biological systems. This necessitates the development of highly sensitive and specific analytical methods for their detection and quantification.

Currently, the gold standard for the analysis of eicosanoids is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov This technique offers high sensitivity, often in the picogram range, and the ability to analyze multiple metabolites simultaneously. researchgate.net The use of stable isotope-labeled internal standards, such as deuterated analogues, is crucial for accurate quantification by correcting for sample loss during extraction and variations in instrument response. nih.gov For the separation of closely related isomers of eicosatetraenoic acids, specialized chromatographic techniques are employed. This can include the use of specific columns, such as those with cyanopropyl stationary phases, which can differentiate between isomers based on the position and geometry of their double bonds. nih.gov

While LC-MS/MS is a powerful tool, there is a continuous need to develop more targeted and sensitive assays specifically for low-abundance isomers like this compound. This may involve the synthesis of specific deuterated internal standards for this particular isomer to ensure the most accurate quantification.

Immunoassays, such as enzyme immunoassays (EIAs) and radioimmunoassays (RIAs), have also been used for eicosanoid analysis. nih.gov These methods rely on the availability of specific antibodies that recognize the target molecule. However, a major limitation is the potential for cross-reactivity with other structurally similar eicosanoids, which can lead to inaccurate results. nih.gov Furthermore, developing highly specific antibodies for a rare isomer like this compound can be a significant undertaking.

Future efforts in this area will likely focus on refining LC-MS/MS methods to further enhance sensitivity and specificity for this compound. This could involve the development of novel derivatization strategies to improve ionization efficiency and chromatographic separation, as well as the exploration of advanced mass spectrometry techniques for more detailed structural characterization.

Investigating Evolutionary Conservation of Metabolic Pathways Involving this Isomer

Understanding the evolutionary history of the metabolic pathways that produce and utilize this compound can provide valuable insights into its fundamental biological importance. The conservation of these pathways across different species would suggest a crucial and conserved physiological role.

The enzymes responsible for eicosanoid biosynthesis, namely lipoxygenases (LOXs) and cytochrome P450s (CYPs), are found across a wide range of organisms, from fungi and plants to animals. acs.org The presence and substrate specificity of these enzymes can vary significantly between species, leading to a diverse array of eicosanoid profiles.

Investigating the presence of this compound and the enzymes capable of its synthesis in various organisms across the evolutionary tree would be a key research direction. For example, the identification of a specific LOX or CYP ortholog in different species that consistently produces this isomer would strongly support a conserved and functionally important pathway.

Furthermore, the receptors that recognize this compound are also subject to evolutionary pressures. The conservation of a specific receptor and its binding preference for this isomer across different taxa would indicate a long-standing and important signaling system.

Comparative lipidomics, where the lipid profiles of different species are systematically analyzed, could be a powerful tool in this investigation. By comparing the presence and abundance of this compound in various organisms, researchers can begin to piece together its evolutionary trajectory and infer its ancestral functions.

Such evolutionary studies will not only illuminate the fundamental biology of this compound but may also help in identifying appropriate model organisms for further functional studies.

Systems Biology Approaches to Integrate this compound Metabolism within Broader Lipidomic Networks

To fully comprehend the biological significance of this compound, it is essential to move beyond studying it in isolation and instead integrate its metabolism into the broader context of the entire lipidome. Systems biology approaches, which combine high-throughput data generation with computational modeling, offer a powerful framework for achieving this holistic understanding.

Lipidomics, the large-scale study of lipids, can provide a comprehensive snapshot of the lipid composition of a cell or organism under different conditions. By applying advanced analytical techniques like high-resolution mass spectrometry, researchers can identify and quantify hundreds to thousands of different lipid species, including this compound and its potential precursors and downstream metabolites.

By generating lipidomic datasets from cells or tissues under various physiological or pathological states (e.g., inflammation, metabolic disease), it becomes possible to identify correlations between the levels of this compound and other lipids. These correlations can suggest functional relationships and help to place this specific isomer within larger metabolic and signaling networks.

Computational modeling can then be used to construct network models of lipid metabolism. These models can simulate the flow of metabolites through different pathways and predict how perturbations, such as the inhibition of a specific enzyme, might affect the levels of this compound and other lipids. This in silico approach can help to generate new hypotheses about the regulation and function of this eicosanoid that can then be tested experimentally.

Integrating lipidomic data with other 'omic' datasets, such as transcriptomics (gene expression) and proteomics (protein expression), can provide an even more complete picture. For example, by correlating changes in the levels of this compound with changes in the expression of specific genes or proteins, researchers can identify potential regulatory mechanisms and downstream effector pathways.

Ultimately, a systems biology approach will be indispensable for unraveling the complex interplay between this compound and the vast network of other lipids, and for understanding its integrated role in maintaining cellular and organismal homeostasis.

Q & A

Q. What enzymatic pathways are involved in the biosynthesis of icosa-5,8,12,14-tetraenoic acid metabolites, and how can their products be characterized?

  • Methodological Answer : this compound (arachidonic acid, AA) is metabolized via lipoxygenases (LOXs) and cyclooxygenases (COXs). For example, 12-lipoxygenase oxidizes AA to 12-hydroperoxyeicosatetraenoic acid (12-HPETE), which is reduced to 12-hydroxyeicosatetraenoic acid (12-HETE) . Key steps include:
  • Enzyme-Substrate Specificity : Use recombinant enzymes or tissue homogenates to track conversion rates (e.g., LC-MS/MS for product identification).
  • Product Characterization : Employ nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm structures, as demonstrated in the synthesis of anandamide derivatives .
EnzymeSubstrateProduct(s)Reference
12-LipoxygenaseArachidonic acid12-HPETE → 12-HETE
COX-25S-HETE (aspirin-acetylated)Dihydroxy-arachidonic acids

Q. What analytical techniques are recommended for structural elucidation of hydroxylated derivatives of this compound?

  • Methodological Answer :
  • Stereochemical Analysis : Use chiral chromatography or synthetic stereoisomer standards (e.g., 12(S)-HETE vs. 12(R)-HETE) to resolve enantiomers, as highlighted in studies on HETE stereoisomers .
  • Spectroscopic Confirmation : Combine NMR (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, COSY) with HRMS to verify double-bond positions and hydroxyl group orientation. For example, the revision of dihydroxy-eicosanoid structures in red algae required comparison of synthetic threo and erythro isomers .

Q. How does this compound contribute to eicosanoid biosynthesis, and what are its key downstream signaling molecules?

  • Methodological Answer : AA serves as a precursor for prostaglandins, leukotrienes, and hydroxyeicosatetraenoic acids (HETEs) via enzymatic oxidation. To study this:
  • Enzymatic Assays : Incubate AA with purified LOXs/COXs and quantify products using ELISA or LC-MS.
  • Functional Studies : Assess bioactivity in cell models (e.g., platelet aggregation for thromboxanes) .
  • Key Metabolites : 12-HETE (pro-inflammatory), 15-HETE (anti-inflammatory), and 5-oxo-ETE (chemotactic agent) .

Advanced Research Questions

Q. What experimental design considerations are critical for studying the tissue-specific metabolism of this compound?

  • Methodological Answer :
  • Tissue Homogenates vs. Cell Lines : Compare metabolite profiles across tissues (e.g., liver vs. brain) using stable isotope-labeled AA tracers .
  • Inhibitor Cocktails : Include protease/phosphatase inhibitors to preserve enzyme activity during homogenization.
  • Reproducibility : Document methods per journal guidelines (e.g., Beilstein Journal’s requirements for experimental detail and compound characterization) .

Q. How can researchers resolve contradictions in data arising from stereoisomerism of hydroxylated metabolites?

  • Methodological Answer :
  • Stereospecific Synthesis : Prepare R/S isomers via asymmetric catalysis, as done for 12(S)-HETE and 12(R)-HETE .
  • Activity Assays : Compare isomer effects in functional models (e.g., chemotaxis assays for 5-oxo-ETE isomers) .
  • Computational Modeling : Use molecular docking to predict receptor binding preferences for isomers .

Q. What advanced approaches are used to study the enzyme kinetics and inhibition of AA-metabolizing enzymes?

  • Methodological Answer :
  • Kinetic Parameters : Measure KmK_m and VmaxV_{max} using spectrophotometric assays (e.g., oxygen consumption for LOXs) .
  • Inhibitor Screening : Test NSAIDs or selective inhibitors (e.g., COX-2 inhibitors) in competitive binding assays with radiolabeled substrates .
  • Structural Biology : Solve crystal structures of enzyme-inhibitor complexes to guide drug design .

Q. How do structural modifications of this compound influence its interactions with serum albumin or other carrier proteins?

  • Methodological Answer :
  • Binding Studies : Use NMR or fluorescence quenching to assess affinity changes in fatty acid-binding pockets (e.g., Sudlow’s Site I in human serum albumin) .
  • Comparative Analysis : Contrast binding modes of AA with EPA/DHA using docking simulations and X-ray data .

Q. What methodologies are employed to investigate the role of AA metabolites in disrupting signaling homeostasis during carcinogenesis?

  • Methodological Answer :
  • Omics Integration : Combine lipidomics (LC-MS) with transcriptomics to link HETE levels to oncogenic pathways (e.g., Akt/mTOR) .
  • Genetic Knockdown : Use siRNA to silence LOX/COX isoforms in cancer cell lines and assess proliferation/migration .
  • In Vivo Models : Validate findings in xenograft models with COX-2 inhibitors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.